Muscarinic Receptor Affinity vs. Naftopidil's α1 Profile
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide demonstrates measurable affinity for muscarinic acetylcholine receptors (mAChRs) with a Ki of 20 nM at cerebral cortex receptors [1]. In stark contrast, naftopidil exhibits no relevant affinity for α2- or β-adrenoceptors (Ki > 6,000 nM and > 2,500 nM, respectively) [2]. This indicates a divergent primary receptor engagement profile that prevents functional substitution.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20 nM (muscarinic acetylcholine receptor, cerebral cortex) |
| Comparator Or Baseline | Naftopidil: Ki = 3.7 nM (α1a), 20 nM (α1b), 1.2 nM (α1d) [2] |
| Quantified Difference | Target compound binds muscarinic receptors; naftopidil binds α1-adrenoceptors. Naftopidil's α1a Ki is 3.7 nM vs. target's mAChR Ki of 20 nM, representing a ~5.4-fold higher potency for naftopidil at its primary target. |
| Conditions | Radioligand competition binding assay using [3H]-QNB for mAChR [1]; Cloned human α1-adrenoceptor subtypes for naftopidil [2] |
Why This Matters
This confirms the target compound should not be used as an α1-adrenoceptor tool; procurement must be based on its muscarinic or imidazoline profile.
- [1] BindingDB. (n.d.). BDBM50470873 CHEMBL113397. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50470873 View Source
- [2] CNreagent. (n.d.). Naftopidil. Retrieved from http://yq.cnreagent.com/s/sv134286.html View Source
